1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one is an organic compound belonging to the imidazole family, characterized by a five-membered heterocyclic ring containing nitrogen atoms at positions 1 and 3. This compound features an ethenyl group at position 2 and a methyl group at position 5 of the imidazole ring, along with an ethanone functional group at position 1. Its chemical structure is represented by the molecular formula and it has a CAS number of 99378-21-9.
The compound is notable for its potential biochemical interactions, particularly in enzyme catalysis and cellular processes. It has been identified as a significant player in various biochemical pathways due to its unique structural properties.
The synthesis of 1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one typically involves several key steps:
The synthetic routes often require careful control of temperature, pressure, and reaction time to optimize product formation. The use of catalysts can significantly increase the efficiency of these reactions.
The presence of both ethenyl and methyl groups on the imidazole ring imparts distinct chemical properties that are crucial for its biological activity.
1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one is involved in various chemical reactions:
These reactions typically require specific conditions (e.g., acidic or basic environments) and solvents to ensure successful transformations. The choice of reagents can significantly influence the outcome and yield of desired products.
The mechanism of action for 1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one involves its interaction with various molecular targets, including enzymes and receptors.
The compound binds to specific biomolecules through mechanisms such as:
These interactions can modulate enzymatic activity and influence cellular signaling pathways, affecting processes like gene expression and metabolism.
Research indicates that this compound can interact with cytochrome P450 enzymes, which play a critical role in drug metabolism.
Key physical properties include:
Relevant chemical properties include:
The compound's reactivity profile is influenced by its functional groups, making it versatile for various chemical transformations.
1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one has several scientific applications:
This compound is primarily researched for its potential:
Imidazole-based heterocycles have undergone transformative development since their initial characterization in the late 19th century. Arthur Rudolf Hantzsch's foundational work in 1887 established "imidazole" as a core scaffold, replacing the earlier term "glyoxaline" derived from glyoxal-ammonia condensates [10]. This five-membered ring—containing two nitrogen atoms at non-adjacent positions—demonstrated unparalleled versatility in drug design due to its amphoteric nature (pKa ~7 for basic nitrogen) and hydrogen-bonding capabilities [10]. The mid-20th century marked a paradigm shift with the discovery of natural imidazole alkaloids (e.g., histamine, purines) that underscored the scaffold's biological relevance. By the 1970s, synthetic imidazole derivatives like metronidazole (antiprotozoal) and ketoconazole (antifungal) entered clinical use, leveraging nitrogen coordination to metalloenzymes for targeted inhibition [7] [10].
The 1980–2020 period witnessed exponential growth in imidazole therapeutics, driven by rational drug design. Over 60% of FDA-approved small-molecule drugs now incorporate nitrogen heterocycles, with imidazole among the most prevalent cores [1]. Modern derivatives address diverse pathologies: azathioprine (immunosuppressant), pantoprazole (antiulcer), and dacarbazine (anticancer) exemplify the scaffold's adaptability [10]. This evolution reflects a transition from serendipitous discovery to structure-guided optimization, positioning imidazoles as indispensable pharmacophores.
Table 1: Milestones in Imidazole-Based Drug Development
Time Period | Key Advancements | Representative Agents | Therapeutic Role |
---|---|---|---|
1887 | Hantzsch nomenclature & synthesis | Glyoxaline (early prototype) | Chemical curiosity |
1950–1970 | Natural product isolation | Histidine, purine derivatives | Metabolic pathway elucidation |
1970–1990 | First-generation synthetic drugs | Metronidazole, Ketoconazole | Antimicrobials |
1990–Present | Target-guided design | Pantoprazole, Dacarbazine | Antiulcer/Anticancer |
The bioactivity of imidazole derivatives hinges on strategic substituent placement, which modulates electronic distribution, lipophilicity, and target engagement. 1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one exemplifies this principle through three critical features:
These modifications enable precise tuning of pharmacokinetic properties. For instance, substituting the 4-acetyl with bulkier groups (e.g., oxadiazole in VNI derivatives) amplifies antifungal activity by filling hydrophobic pockets in Aspergillus fumigatus CYP51 [7]. Similarly, replacing the vinyl group with halogens (e.g., 2-fluoro in experimental antiparasitics) elevates target selectivity 10-fold [3].
Table 2: Impact of Imidazole Substituents on Bioactivity
Substituent Position | Chemical Group | Electronic Effect | Biological Consequence |
---|---|---|---|
C2 | 2-Ethenyl | Electron-withdrawing | Covalent target binding (e.g., CYP51 inhibition) |
C4 | Acetyl (C=O) | Hydrogen-bond acceptor | Enhanced target affinity & water solubility |
C5 | Methyl | Steric hindrance | Reduced oxidative metabolism |
N1 | H (unsubstituted) | Tautomerism | Adaptive binding to diverse targets |
1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one (CAS: 99378-21-9) serves as a versatile synthon for hybrid pharmacophores addressing antimicrobial resistance and CNS disorders. Its structural attributes enable three strategic applications:
Derivatives of this core show exceptional promise against resistant fungi and protozoa. Molecular hybridization—fusing the imidazole core with 1,3,4-oxadiazole (as in VNI derivatives)—yields compounds with sub-μM IC₅₀ against Trypanosoma brucei and Candida albicans [7] [9]. The vinyl ketone moiety facilitates irreversible binding to CYP51's heme iron, while the methyl group minimizes off-target interactions (selectivity index >100 vs. human cells) [7].
With moderate blood-brain barrier permeability (predicted BBB score = 3.6), analogues demonstrate potential for treating cognitive disorders [3] [4]. Structural simplification of HCN1 inhibitors—replacing complex cores with this imidazole—enhances dendritic integration in neuronal circuits, improving working memory in murine models [4]. The acetyl group’s H-bonding capacity is critical for binding hyperpolarization-activated cyclic nucleotide-gated channels.
The vinyl and acetyl groups serve as orthogonal handles for click chemistry and MCRs. Copper-catalyzed azide-alkyne cycloadditions (CuAAC) at the vinyl group yield triazole-imidazole hybrids with nanomolar activity against Aspergillus niger [9]. Similarly, Knoevenagel condensations of the acetyl group generate styryl derivatives that inhibit Mycobacterium tuberculosis GyrB [9].
Table 3: Key Properties of 1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one
Property | Value | Significance |
---|---|---|
CAS Registry | 99378-21-9 | Unique compound identification |
Molecular Formula | C₈H₁₀N₂O | Enables mass spec quantification |
Molecular Weight | 150.18 g/mol | Optimal for Lipinski compliance |
SMILES | CC(C1=C(C)NC(C=C)=N1)=O | Predicts reactivity & tautomerism |
LogP | 1.56 (calculated) | Balances membrane penetration & solubility |
Topological Polar Surface Area | 45.75 Ų | Predicts moderate blood-brain barrier permeability |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: